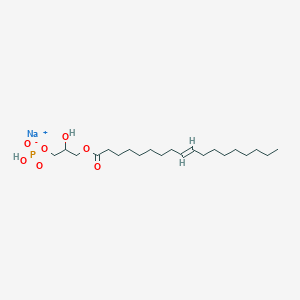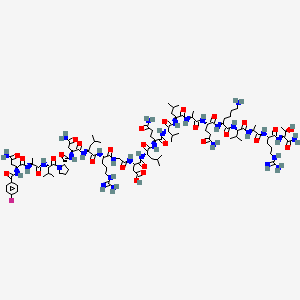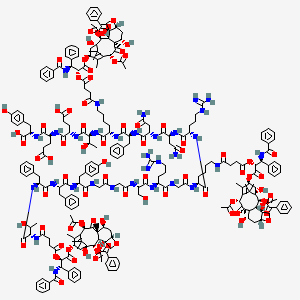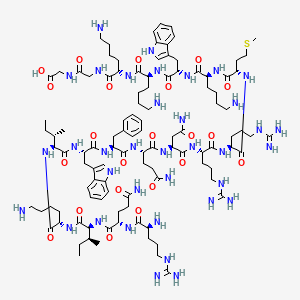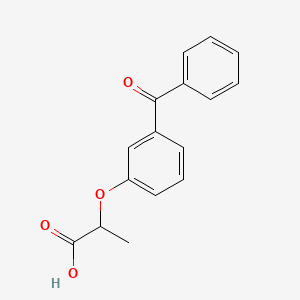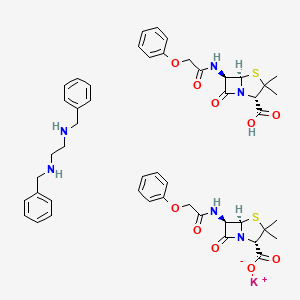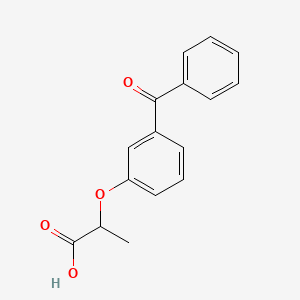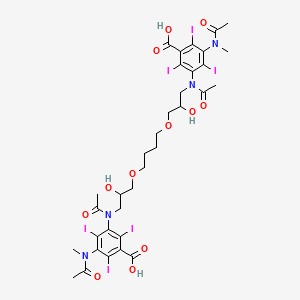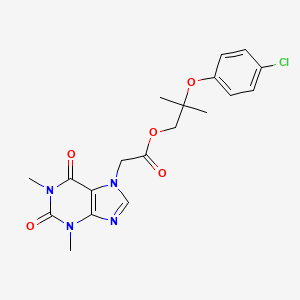
Acefylline clofibrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acefylline clofibrol is a derivative of acefylline and clofibrate, primarily used as a hypolipidemic agent . It is known for its ability to lower lipid levels in the blood, making it a valuable compound in the treatment of hyperlipidemia and related cardiovascular conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acefylline clofibrol involves the esterification of acefylline with clofibric acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acefylline clofibrol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Acefylline clofibrol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its effects on lipid metabolism and its potential role in regulating cholesterol levels.
Medicine: this compound is investigated for its therapeutic potential in treating hyperlipidemia and preventing cardiovascular diseases.
Industry: It is used in the formulation of pharmaceutical products aimed at managing lipid levels in patients.
Mechanism of Action
Acefylline clofibrol exerts its effects by acting as an adenosine receptor antagonist . This action helps to modulate lipid metabolism, leading to a reduction in lipid levels in the blood. The compound also influences various molecular pathways involved in lipid synthesis and degradation, contributing to its hypolipidemic effects.
Comparison with Similar Compounds
Similar Compounds
Acefylline: A stimulant drug of the xanthine chemical class, known for its adenosine receptor antagonistic properties.
Clofibrate: A lipid-lowering agent used to treat hyperlipidemia by activating peroxisome proliferator-activated receptors (PPARs).
Uniqueness
Acefylline clofibrol combines the properties of both acefylline and clofibrate, making it unique in its dual action on lipid metabolism. This combination enhances its efficacy as a hypolipidemic agent, providing a broader spectrum of activity compared to its individual components.
Properties
CAS No. |
70788-27-1 |
|---|---|
Molecular Formula |
C19H21ClN4O5 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
[2-(4-chlorophenoxy)-2-methylpropyl] 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)10-28-14(25)9-24-11-21-16-15(24)17(26)23(4)18(27)22(16)3/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
ICVMNUSJJHSLLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


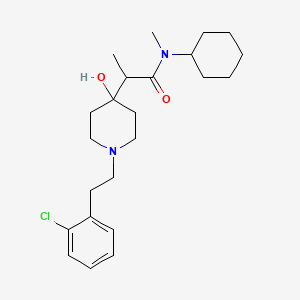
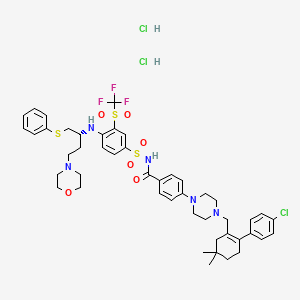
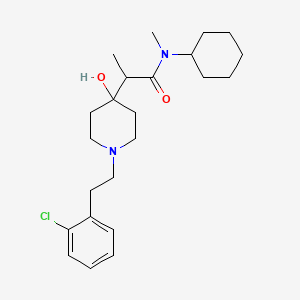
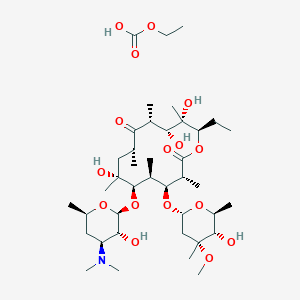
![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)

